molecular formula C19H22ClN3O5S2 B120940 Clamikalant CAS No. 158751-64-5

Clamikalant

货号: B120940
CAS 编号: 158751-64-5
分子量: 472.0 g/mol
InChI 键: VXTKXGKPBOLHRY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

克拉米卡兰可以通过多种途径合成。一种常见的方法是将异硫氰酸甲酯与 N-[2-[3-(氨基磺酰基)-4-甲氧基苯基]乙基]-5-氯-2-甲氧基苯甲酰胺反应。 该过程通常涉及将起始原料溶解在二甲基甲酰胺中,加入氢化钠,然后加热混合物 . 反应条件包括:

    溶剂: 二甲基甲酰胺

    碱: 氢化钠

    温度: 80°C

    产率: 96%

化学反应分析

克拉米卡兰会发生各种化学反应,包括:

科学研究应用

Pharmacological Properties

Clamikalant exhibits a high degree of selectivity for cardiac KATP channels, making it a valuable agent in the management of arrhythmias. The compound has been shown to inhibit hypoxia-induced shortening of action potential duration (APD) and prevent ventricular fibrillation in models of coronary artery occlusion . This specificity is crucial, as it allows for targeted intervention in cardiac tissues while minimizing effects on other tissues where KATP channels play a different role.

Clinical Applications

  • Antiarrhythmic Therapy
    • This compound has demonstrated efficacy in treating various forms of supraventricular tachycardia (SVT). Its ability to selectively block KATP channels helps stabilize cardiac rhythm during episodes of arrhythmia .
    • In clinical studies, this compound has been effective in preventing hypoxia-induced ventricular fibrillation, thereby showing promise as a therapeutic option for patients with ischemic heart disease .
  • Management of Cantú Syndrome
    • Recent studies have indicated that this compound can normalize KATP channel activity in patients with Cantú syndrome, a genetic disorder caused by mutations affecting these channels. The drug's ability to modulate channel activity offers a potential treatment pathway for this condition .
  • Cardiac Protection During Ischemia
    • This compound has been investigated for its protective effects on the heart during ischemic events. By inhibiting KATP channels, it may help maintain action potential duration and prevent life-threatening arrhythmias during periods of reduced blood flow .

Case Study 1: Efficacy in Arrhythmia Management

A study involving patients with SVT demonstrated that administration of this compound resulted in significant reductions in heart rate and stabilization of rhythm compared to placebo. The drug was well-tolerated, with minimal side effects reported.

Case Study 2: Cantú Syndrome Treatment

In a cohort study involving patients with Cantú syndrome, treatment with this compound led to improved electrophysiological parameters and normalization of abnormal KATP channel activity. Patients reported fewer arrhythmic episodes and improved quality of life metrics post-treatment.

Data Table: Comparison of this compound with Other Antiarrhythmic Agents

FeatureThis compoundGlibenclamideHMR-1883
SelectivityHigh (cardiac)ModerateModerate
MechanismKATP channel blockerKATP channel blockerKATP channel blocker
Primary UseAntiarrhythmicDiabetes managementAntiarrhythmic
Efficacy in IschemiaYesNoYes
Side EffectsMinimalModerateModerate

作用机制

克拉米卡兰通过阻断 ATP 敏感钾通道发挥作用。它专门针对 K6.2/SUR1 复合 KATP 通道,导致钾离子流通过这些通道的抑制。 这种作用导致细胞去极化和受影响细胞的兴奋性增加 .

相似化合物的比较

克拉米卡兰在对 K6.2/SUR1 复合 KATP 通道的选择性方面是独一无二的。类似的化合物包括:

生物活性

Clamikalant, also known as HMR 1098, is a potassium ion channel blocker primarily studied for its potential in managing cardiac arrhythmias. Its mechanism of action involves the modulation of cardiac potassium channels, which play a crucial role in regulating the electrical activity of the heart. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions as an ATP-sensitive potassium (KATP) channel blocker . By inhibiting these channels, it helps to prolong the refractory period during ventricular depolarization, thus preventing premature contractions and stabilizing heart rhythm . This property makes it a candidate for treating conditions such as ventricular tachycardia and other forms of cardiac arrhythmias.

Pharmacological Profile

The pharmacological effects of this compound are closely linked to its interaction with various potassium channels in cardiac tissues. The following table summarizes its effects on different cardiac K+ channels:

Channel Type Subunit Function Effect of this compound
KATPKCNJ11Regulates membrane potentialInhibition leads to prolonged APD
I_KrKCNH2Delayed rectifier currentProlongs action potential duration
I_KsKCNQ1Slow delayed rectifier currentReduces arrhythmogenic potential

Case Studies

  • Clinical Application in Arrhythmias :
    A study conducted on patients with drug-resistant ventricular tachycardia demonstrated that this compound significantly reduced the frequency of arrhythmic episodes. Patients receiving this compound showed a marked increase in the duration of the refractory period compared to those on standard treatments .
  • Comparative Analysis with Other Antiarrhythmics :
    In a comparative study with traditional antiarrhythmic agents, this compound exhibited superior efficacy in maintaining sinus rhythm in patients post-cardioversion. The study highlighted that patients treated with this compound had lower recurrence rates of arrhythmias over a six-month follow-up period .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

  • Electrophysiological Studies : Electrophysiological assessments revealed that this compound effectively increases the action potential duration (APD) without significantly altering conduction velocity, which is crucial for maintaining normal heart rhythm .
  • Molecular Insights : Molecular studies indicate that this compound may also influence intracellular signaling pathways associated with cardiac myocyte survival and function, providing additional therapeutic benefits beyond mere arrhythmia suppression .

属性

IUPAC Name

5-chloro-2-methoxy-N-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S2/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2/h4-7,10-11H,8-9H2,1-3H3,(H,22,24)(H2,21,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTKXGKPBOLHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166522
Record name Clamikalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158751-64-5
Record name 5-Chloro-2-methoxy-N-[2-[4-methoxy-3-[[[(methylamino)thioxomethyl]amino]sulfonyl]phenyl]ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158751-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clamikalant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158751645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clamikalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLAMIKALANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94301K998R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clamikalant
Customer
Q & A

Q1: How does Clamikalant interact with its target and what are the downstream effects?

A1: this compound is a cardioselective blocker of ATP-sensitive potassium channels (KATP) [, ]. By binding to these channels, it prevents them from opening and allowing potassium ions to flow out of the cell. This inhibition of potassium efflux leads to a prolongation of the cardiac action potential duration, particularly during ischemia, without significantly affecting hemodynamic parameters []. This mechanism underlies this compound's antiarrhythmic effects.

Q2: What evidence is there for this compound's efficacy in preclinical models?

A2: this compound has demonstrated promising antiarrhythmic effects in various preclinical models. In dogs with ventricular fibrillation, it effectively prevented ischemia-induced reductions in refractory period, a key factor contributing to arrhythmias []. Furthermore, it exhibited antiarrhythmic properties in isolated hearts from rabbits without interfering with post-ischemic hyperemia, suggesting a beneficial safety profile in this context [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。